Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylate Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylate
Brand Name: Vulcanchem
CAS No.: 2197061-62-2
VCID: VC7262530
InChI: InChI=1S/C16H27NO4.Li/c1-15(2,3)21-14(20)17-10-8-16(9-11-17)6-4-12(5-7-16)13(18)19;/h12H,4-11H2,1-3H3,(H,18,19);/q;+1/p-1
SMILES: [Li+].CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C(=O)[O-])CC1
Molecular Formula: C16H26LiNO4
Molecular Weight: 303.33

Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylate

CAS No.: 2197061-62-2

Cat. No.: VC7262530

Molecular Formula: C16H26LiNO4

Molecular Weight: 303.33

* For research use only. Not for human or veterinary use.

Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylate - 2197061-62-2

Specification

CAS No. 2197061-62-2
Molecular Formula C16H26LiNO4
Molecular Weight 303.33
IUPAC Name lithium;3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecane-9-carboxylate
Standard InChI InChI=1S/C16H27NO4.Li/c1-15(2,3)21-14(20)17-10-8-16(9-11-17)6-4-12(5-7-16)13(18)19;/h12H,4-11H2,1-3H3,(H,18,19);/q;+1/p-1
Standard InChI Key GYWGFSKLWCVORJ-UHFFFAOYSA-M
SMILES [Li+].CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C(=O)[O-])CC1

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a spirocyclic core where two fused rings—a six-membered and a five-membered ring—share a single nitrogen atom (3-azaspiro[5.5]undecane). At position 3, the Boc group [(tert-butoxy)carbonyl] is attached to the nitrogen, while position 9 contains a carboxylate group neutralized by lithium . The molecular formula is C₁₅H₂₄LiNO₄, derived from the parent dicarboxylic acid (C₁₆H₂₇NO₄) by deprotonation of one carboxylic acid group and substitution with lithium .

Key Structural Features:

  • Spirocyclic Core: Enhances conformational rigidity, influencing binding affinity in biological systems.

  • Boc Protection: Stabilizes the amine against undesired reactions during synthesis.

  • Lithium Carboxylate: Improves solubility in polar aprotic solvents, facilitating use in catalytic reactions .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically proceeds via a multi-step route, leveraging methodologies from related spirocyclic compounds :

  • Formation of Spirocyclic Amine:
    Cyclization of a diol and amine precursor under acidic conditions yields the 3-azaspiro[5.5]undecane framework. For example, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is synthesized via hydrogenation of an unsaturated precursor using Pd/C in methanol .

  • Boc Protection:
    The amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine.

  • Carboxylation:
    Introduction of the carboxylic acid group at position 9 via alkylation or oxidation, followed by lithiation using lithium hydroxide or lithium carbonate .

Example Reaction:

3-azaspiro[5.5]undecane-9-carboxylic acid+LiOHLithium carboxylate+H2O\text{3-azaspiro[5.5]undecane-9-carboxylic acid} + \text{LiOH} \rightarrow \text{Lithium carboxylate} + \text{H}_2\text{O}

Industrial Scaling Challenges

  • Yield Optimization: Hydrogenation steps (e.g., Pd/C catalysis) require precise control of pressure and temperature to achieve >99% yield .

  • Purification: Chromatography or recrystallization is critical due to the compound’s sticky solid nature .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight285.3 g/molCalculated from C₁₅H₂₄LiNO₄
SolubilitySoluble in DMSO, MeOHAnalogous salts
StabilityStable under inert atmospherePatent data
Melting PointNot reported

Applications in Pharmaceutical Research

Role in Drug Intermediate Synthesis

This lithium salt is hypothesized to serve as a precursor to bioactive spirocyclic compounds. For instance, spirocyclic sEH (soluble epoxide hydrolase) inhibitors derived from similar structures show promise in treating chronic kidney disease by reducing serum creatinine levels.

Case Study: sEH Inhibition

A related compound, 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid, demonstrated IC₅₀ = 12 nM against sEH in vitro . The lithium salt could enhance bioavailability by improving aqueous solubility, a common limitation in preclinical drug candidates .

Research Gaps and Future Directions

  • Toxicological Profile: No data exist on the acute or chronic toxicity of this lithium salt.

  • Catalytic Applications: Potential use in asymmetric synthesis remains unexplored.

  • Structural Analogues: Modifying the spirocyclic ring size (e.g., [4.6] vs. [5.5]) could optimize target binding.

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